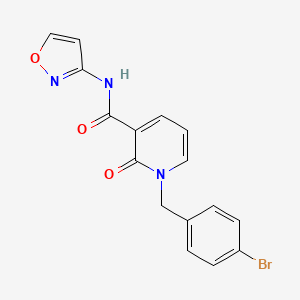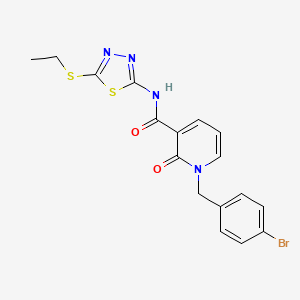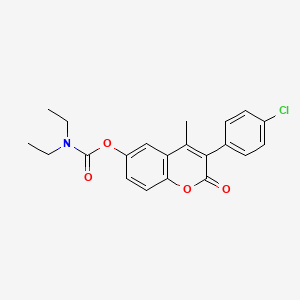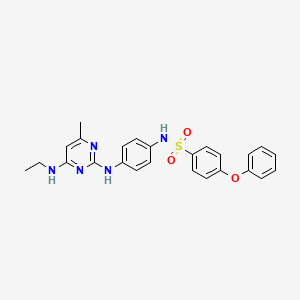![molecular formula C26H23ClN4O3 B11254206 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11254206.png)
2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-clorofenil)-5-((2-(4-isopropoxifenil)-5-metiloxazol-4-il)metil)pirazolo[1,5-a]pirazin-4(5H)-ona es un compuesto orgánico complejo que pertenece a la clase de pirazolopirazinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura única de este compuesto, que presenta un grupo clorofenilo, un grupo isopropoxifenilo y una porción de metiloxazol, lo convierte en un tema interesante para la investigación científica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-(4-clorofenil)-5-((2-(4-isopropoxifenil)-5-metiloxazol-4-il)metil)pirazolo[1,5-a]pirazin-4(5H)-ona típicamente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación de compuestos intermedios, como la 4-clorofenilhidrazina y el 4-isopropoxibencenoaldehído. Estos intermedios se someten luego a reacciones de ciclización para formar el núcleo de pirazolopirazina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para escalar el proceso de producción. El uso de métodos de purificación avanzados, como la cromatografía y la cristalización, garantiza que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-clorofenil)-5-((2-(4-isopropoxifenil)-5-metiloxazol-4-il)metil)pirazolo[1,5-a]pirazin-4(5H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos adecuados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol.
Productos Mayores Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desclorados o desoxigenados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiando sus interacciones con macromoléculas biológicas.
Medicina: Investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Explorando su uso en el desarrollo de nuevos materiales o catalizadores.
Mecanismo De Acción
El mecanismo de acción de 2-(4-clorofenil)-5-((2-(4-isopropoxifenil)-5-metiloxazol-4-il)metil)pirazolo[1,5-a]pirazin-4(5H)-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y desencadenando vías de señalización aguas abajo. Los objetivos moleculares y las vías exactas involucradas dependen del contexto biológico específico y de la relación estructura-actividad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(4-clorofenil)-5-metilpirazolo[1,5-a]pirazina
- 2-(4-isopropoxifenil)-5-metiloxazol
- Derivados de la 4-clorofenilhidrazina
Unicidad
La singularidad de 2-(4-clorofenil)-5-((2-(4-isopropoxifenil)-5-metiloxazol-4-il)metil)pirazolo[1,5-a]pirazin-4(5H)-ona radica en su combinación de grupos funcionales y la actividad biológica resultante. En comparación con compuestos similares, puede exhibir una potencia, selectividad o estabilidad mejoradas, lo que lo convierte en un candidato valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C26H23ClN4O3 |
|---|---|
Peso molecular |
474.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H23ClN4O3/c1-16(2)33-21-10-6-19(7-11-21)25-28-23(17(3)34-25)15-30-12-13-31-24(26(30)32)14-22(29-31)18-4-8-20(27)9-5-18/h4-14,16H,15H2,1-3H3 |
Clave InChI |
VBAQUUQCUCRSJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11254125.png)

![ethyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11254149.png)
![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254150.png)
![N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11254157.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B11254167.png)
![N-(4-fluorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11254171.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11254178.png)

![3-cyclohexyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11254181.png)
![(Z)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B11254186.png)
![2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11254193.png)
